molecular formula C14H19N3O3 B2411157 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034567-19-4

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2411157
CAS No.: 2034567-19-4
M. Wt: 277.324
InChI Key: LCAHIMZUFOFVKC-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features both imidazole and furan moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while furan is a five-membered ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and furan intermediates. One common approach is to first synthesize the imidazole derivative through a cyclization reaction involving a nitrile and an amine . The furan derivative can be prepared via a similar cyclization process involving a dicarbonyl compound and an amine . These intermediates are then coupled through an etherification reaction to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For example, the imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The furan ring can interact with hydrophobic pockets in proteins, affecting their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of both imidazole and furan moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds containing only one of these rings .

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-11-9-13(12(2)20-11)14(18)16-4-7-19-8-6-17-5-3-15-10-17/h3,5,9-10H,4,6-8H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAHIMZUFOFVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCOCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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